molecular formula C12H18N2O B8730744 4-Methoxy-2-(piperidin-1-yl)aniline

4-Methoxy-2-(piperidin-1-yl)aniline

Cat. No.: B8730744
M. Wt: 206.28 g/mol
InChI Key: CMAZWWZGJQKTIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2-(piperidin-1-yl)aniline is an organic compound that belongs to the class of phenylamines It is characterized by the presence of a methoxy group at the fourth position and a piperidinyl group at the second position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(piperidin-1-yl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-methoxyphenylamine and piperidine.

    Reaction: The 4-methoxyphenylamine is reacted with piperidine under specific conditions to form the desired product. This reaction is usually carried out in the presence of a suitable catalyst and solvent.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(piperidin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy and piperidinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Methoxy-2-(piperidin-1-yl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(piperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline
  • 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles

Uniqueness

4-Methoxy-2-(piperidin-1-yl)aniline is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-methoxy-2-piperidin-1-ylaniline

InChI

InChI=1S/C12H18N2O/c1-15-10-5-6-11(13)12(9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3

InChI Key

CMAZWWZGJQKTIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N)N2CCCCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-(5-methoxy-2-nitro-phenyl)-piperidine (80 mg, 0.33 mmol, as prepared in the previous step) was stirred with 55 mg of 5% Pd—C in MeOH (4 mL) under H2 balloon pressure for 2 h. The reaction was filtered through Celite and concentrated in vacuo to afford 67 mg (98%) of the title compound as a reddish solid, which was used immediately without further purification. Mass spectrum (ESI, m/z): Calcd. for C12H18N2O, 207.1 (M+H), found 207.2.
Name
1-(5-methoxy-2-nitro-phenyl)-piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
55 mg
Type
catalyst
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1ccc([N+](=O)[O-])c(N2CCCCC2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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